![molecular formula C16H26N2O4 B14478044 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione CAS No. 65887-90-3](/img/structure/B14478044.png)
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidine-2,4-dione core with ethyl, pentan-2-yl, and oxiran-2-yl groups attached, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the ethyl, pentan-2-yl, and oxiran-2-yl groups through various chemical reactions. Common reagents used in these steps include alkyl halides, epoxides, and base catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The oxiran-2-yl groups can be oxidized to form diols.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The ethyl and pentan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include diols, amines, and substituted imidazolidine derivatives, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The oxiran-2-yl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The imidazolidine-2,4-dione core can interact with specific receptors, modulating cellular pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(oxiran-2-yl)methyl]imidazolidine-2,4-dione: Lacks the ethyl and pentan-2-yl groups, making it less hydrophobic.
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]imidazolidine-2,4-dione: Similar structure but without the pentan-2-yl group.
Uniqueness
5-Ethyl-1,3-bis[(oxiran-2-yl)methyl]-5-(pentan-2-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both oxiran-2-yl and alkyl groups enhances its versatility in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
65887-90-3 |
|---|---|
Molekularformel |
C16H26N2O4 |
Molekulargewicht |
310.39 g/mol |
IUPAC-Name |
5-ethyl-1,3-bis(oxiran-2-ylmethyl)-5-pentan-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C16H26N2O4/c1-4-6-11(3)16(5-2)14(19)17(7-12-9-21-12)15(20)18(16)8-13-10-22-13/h11-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
YJHJUKUUKLQYLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C1(C(=O)N(C(=O)N1CC2CO2)CC3CO3)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



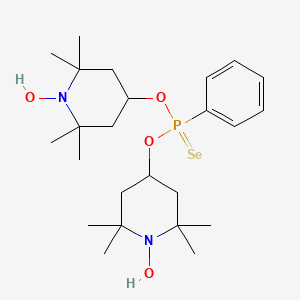
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
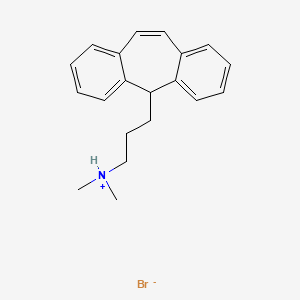
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
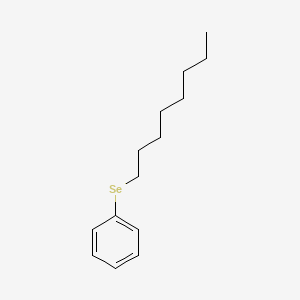
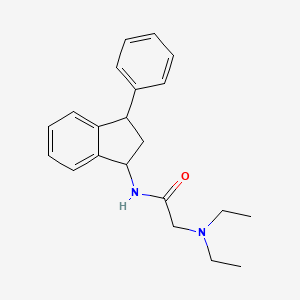



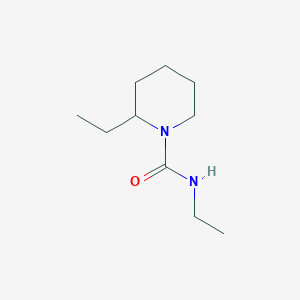
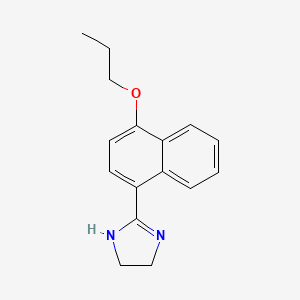
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
